(H-Gly)2-(cys-OH)2
Description
Contextualization within Advanced Peptide Chemistry and Supramolecular Assembly
The study of peptides has expanded beyond their biological roles to become a cornerstone of bottom-up nanotechnology. rsc.org Within this advanced context, molecules like (H-Gly)2-(cys-OH)2 are examined not for their physiological function but for their intrinsic ability to form ordered, functional materials. rsc.org The process of molecular self-assembly, where molecules spontaneously organize into stable, well-defined structures, is central to this field. acs.orgnih.govacs.orgdergipark.org.tr Short, synthetic peptides are particularly valued as building blocks due to their biocompatibility, chemical diversity, and the relative ease of their synthesis and modification. dergipark.org.trnih.govuni-ulm.de The hierarchical self-assembly of these peptides allows for the creation of diverse nanostructures, which has significant implications for biotechnology and materials science. nih.gov
Short peptidic scaffolds are fundamental units in the rational design of complex molecular architectures. nih.govnih.gov These scaffolds, composed of a small number of amino acids, offer a platform for creating materials with tailored properties. rsc.org By conjugating short peptide sequences to covalent scaffolds, it is possible to reduce chain dynamics and promote self-aggregation and structure formation. chimia.ch This strategy is used to mimic the hierarchical organization found in natural proteins and to stabilize specific secondary structures, such as β-sheets. nih.govchimia.ch
The appeal of short peptides lies in their inherent simplicity and predictability, allowing researchers to encode molecular information that directs their assembly into nanostructures like fibers, tubes, and spheres. rsc.orgnih.gov Molecular peptide grafting, which involves inserting a functional peptide into a larger scaffold molecule, is another technique used to enhance the stability and activity of short peptides. mdpi.comresearchgate.net These approaches are critical for developing novel materials for fields ranging from asymmetric catalysis to regenerative medicine. nih.govnih.gov
The specific structure of this compound, combining flexible glycine (B1666218) units with reactive, modified cysteine residues, makes it an ideal candidate for studying the interplay of forces that govern molecular assembly. It serves as a model for understanding how specific amino acid properties contribute to the final architecture of a supramolecular structure. lookchem.com The selection of a Glycine-Cysteine dipeptide sequence can provide chirality and an opportunity to crosslink structures through the oxidation of the thiol group to form a disulfide bond. nih.gov
Glycine is unique among the proteinogenic amino acids because its side chain is a single hydrogen atom. colostate.edu This absence of a bulky side chain confers a high degree of conformational flexibility to the peptide backbone at glycine residues. colostate.edunih.govresearchgate.net This flexibility is a critical factor in protein folding and molecular packing, as it allows the peptide chain to adopt conformations and fit into tight spaces that would be inaccessible to other amino acids. colostate.eduresearchgate.net
| Property | Description | Impact on this compound |
| Side Chain | Hydrogen atom | Minimal steric hindrance. |
| Flexibility | High rotational freedom around the Cα atom. colostate.edu | Allows the peptide backbone to bend sharply, facilitating folding and packing into dense nanoarchitectures. colostate.eduresearchgate.net |
| Packing | Enables tight packing of peptide chains. researchgate.net | Contributes to the stability and morphology of the self-assembled structure. |
| Hydration | Can create packing defects that increase local hydration. nih.govacs.org | Influences H-bonding patterns and the collective dynamics of the assembly. researchgate.net |
The cysteine residue contains a sulfur atom, allowing it to exist in various oxidation states, from -2 to +6. rsc.org The term "(cys-OH)2" in the compound's name points to an oxidized form of cysteine. This is most commonly a disulfide bond (cystine), which can form covalent crosslinks that stabilize peptide assemblies. lookchem.comnih.gov However, further oxidation leads to species such as cysteine sulfinic acid (Cys-SO2H) and cysteine sulfonic acid (Cys-SO3H), which dramatically alter the residue's chemical properties. rsc.orgnih.govaip.org
Cysteine sulfonic acid is considered an irreversible modification that serves as a marker of oxidative stress. nih.gov At physiological pH, it exists as the anionic sulfonate (Cys-SO3-), which is strongly acidic. nih.gov Cysteine sulfinic acid is more stable than other initial oxidation products and is also negatively charged at physiological pH. rsc.orgrsc.org The introduction of these negatively charged, polar groups profoundly influences electrostatic interactions, hydrogen bonding capabilities, and solubility, thereby dictating the self-assembly pathway and the final properties of the resulting nanoarchitecture. nih.gov For instance, the Cys-SO3- group has been shown to promote α-helical structures at the N-terminus of peptides through favorable interactions with the helix dipole. nih.gov
| Cysteine State | Formula | Oxidation State | Key Chemical Properties |
| Cysteine (thiol) | Cys-SH | -2 | Can form disulfide bonds; acts as a nucleophile. lookchem.com |
| Cysteine Sulfinic Acid | Cys-SO2H | +2 | Stable modification; negatively charged at physiological pH (pKa ~2); acts as a weak, soft nucleophile. rsc.org |
| Cysteine Sulfonic Acid (Cysteic Acid) | Cys-SO3H | +4 | Considered irreversible; strongly acidic and anionic at physiological pH (pKa ~ -2); can form side chain-main chain hydrogen bonds. nih.govaip.org |
Rationale for Investigating the this compound Motif
Theoretical Underpinnings of this compound Research
The investigation of this compound is grounded in the fundamental principles that govern how short peptides organize into larger, functional structures. This research provides insights into designing new materials from the molecular level up. acs.org
The self-assembly of short peptides into ordered nanoarchitectures is a spontaneous process driven by a combination of non-covalent interactions. nih.govdergipark.org.tr These interactions, while individually weak, collectively guide the molecules into thermodynamically stable, three-dimensional arrangements. dergipark.org.tr The primary forces at play include:
Hydrogen Bonding : This is a critical interaction, particularly between the amide groups of the peptide backbone, leading to the formation of secondary structures like β-sheets, which are common in self-assembled fibrils. acs.orgnih.gov
Hydrophobic Interactions : Nonpolar side chains tend to cluster together to minimize their contact with water, driving the aggregation of peptides in aqueous solutions. dergipark.org.trfrontiersin.org
Electrostatic Interactions : Attractive or repulsive forces between charged amino acid side chains play a crucial role in the stability and morphology of the assembly. dergipark.org.trfrontiersin.org The modified (cys-OH) groups in the target molecule would be a major contributor to these forces.
π-π Stacking : Aromatic side chains can stack on top of each other, contributing to the stability of the assembled structure. dergipark.org.tr
The final morphology of the nanoarchitecture—be it a fiber, ribbon, or tube—is determined by a delicate balance between these competing interactions, which are dictated by the specific amino acid sequence and the surrounding environmental conditions. acs.orgnih.gov The balance between rigidity and flexibility in the assembled structure is also crucial for its properties. acs.org Understanding these principles allows for the rational design of peptides that can form nanoarchitectures with specific, desired functions. nih.govacs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H22N4O8S2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid;dihydrate |
InChI |
InChI=1S/C10H18N4O6S2.2H2O/c11-1-7(15)13-2-8(16)14-6(10(19)20)4-22-21-3-5(12)9(17)18;;/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20);2*1H2/t5-,6-;;/m0../s1 |
InChI Key |
SLAPCBFQSZISFJ-USPAICOZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)NC(=O)CNC(=O)CN.O.O |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)NC(=O)CNC(=O)CN.O.O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for H Gly 2 Cys Oh 2 and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Approaches
SPPS is a widely used method for peptide synthesis where the growing peptide chain is anchored to an insoluble resin support. chempep.com This allows for easy removal of excess reagents and byproducts by simple filtration and washing. rsc.org The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach in modern SPPS. acs.orgiris-biotech.de
Optimization of Coupling Conditions for (H-Gly)2-(cys-OH)2
The coupling of amino acids to the growing peptide chain is a critical step in SPPS. For cysteine-containing peptides, a significant challenge is the risk of racemization at the α-carbon, especially when using standard base-mediated activation methods. nih.gov Optimization of coupling conditions is therefore crucial to minimize this side reaction.
Several coupling methods have been shown to cause unacceptable levels of cysteine racemization, particularly those using in situ activating agents like HBTU or HATU in the presence of bases such as N,N-diisopropylethylamine (DIEA). nih.gov To mitigate this, alternative coupling reagents and conditions are recommended.
Recommended Coupling Methods to Minimize Cysteine Racemization:
| Coupling Reagent/Method | Additive(s) | Solvent | Key Considerations |
| O-pentafluorophenyl (O-Pfp) ester | 1-hydroxybenzotriazole (HOBt) | DMF | Pre-activation time of 3.5-7.0 minutes. |
| N,N'-diisopropylcarbodiimide (DIPCDI) | HOBt | DMF | Pre-activation time of 3.5-7.0 minutes. |
| HBTU | HOBt / 2,4,6-trimethylpyridine (TMP) | DMF or CH2Cl2/DMF (1:1) | Using a hindered base like TMP instead of DIEA minimizes racemization. No pre-activation is needed in the mixed solvent system. |
This table is based on research findings aimed at minimizing cysteine racemization during peptide synthesis. nih.gov
The use of highly hindered bases such as 2,6-dimethylpyridine (lutidine) or 2,3,5,6-tetramethylpyridine (TEMP) in place of DIEA or N-methylmorpholine (NMM) can also significantly reduce the extent of racemization during in situ coupling protocols. nih.gov
Protecting Group Strategies for the cys-OH Moiety and Other Side Chains
Orthogonal protecting groups are those that can be selectively removed in the presence of other protecting groups. rsc.org This is particularly crucial for the synthesis of peptides with multiple disulfide bonds, as it allows for controlled, stepwise formation of each bridge. researchgate.netwikipedia.org For a molecule like this compound, which has a single disulfide bond, a single type of thiol protecting group is typically sufficient. However, for more complex derivatives, an orthogonal strategy might be necessary.
Commonly Used Thiol Protecting Groups in Fmoc SPPS:
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality |
| Trityl | Trt | Acid-labile (e.g., TFA) | Not orthogonal to other acid-labile side-chain protecting groups. |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate | Orthogonal to acid- and base-labile groups. |
| tert-Butyl | tBu | Strong acid (e.g., HF) | Orthogonal to TFA-labile groups. |
| 4-methoxytrityl | Mmt | Mild acid (e.g., 1% TFA in DCM) | Orthogonal to standard acid-labile groups. |
This table summarizes common cysteine protecting groups and their removal conditions, highlighting their utility in orthogonal synthesis strategies. creative-peptides.compeptide.com
For the routine synthesis of a peptide like Gly-Cys, the trityl (Trt) group is often recommended as it is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, such as TFA, in the presence of "scavengers". biotage.com Scavengers are reagents added to the cleavage cocktail to trap reactive carbocations generated during the deprotection of groups like tBu and Trt, thus preventing side reactions such as the alkylation of sensitive residues like cysteine and tryptophan. nih.govpeptide.com
A common side reaction for cysteine-containing peptides is the S-alkylation of the free thiol group by carbocations derived from the resin linker or other protecting groups. nih.govpeptide.com The choice and combination of scavengers are critical to minimize these unwanted modifications.
Common Scavengers and Their Roles in Deprotection:
| Scavenger | Typical Concentration | Function |
| Triisopropylsilane (TIS) | 2.5% | Reduces the trityl group and prevents its re-attachment. |
| Water | 2.5% | Hydrolyzes TFA esters. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Acts as a reducing agent, keeping the cysteine thiol in its reduced state and preventing oxidation. |
| Thioanisole | 5% | Traps benzyl-type carbocations. |
| Phenol | 5% | Traps various carbocations. |
This table outlines the functions of common scavengers used in the final cleavage step to prevent side reactions. biotage.comoup.com
For peptides containing Cys(Trt), it is recommended to precipitate the cleaved peptide directly into cold diethyl ether from the TFA cleavage mixture. The inclusion of EDT in the cleavage cocktail helps to ensure the peptide is maintained in its reduced form. Following cleavage and purification of the linear Gly-Cys peptide, the disulfide bond to form this compound can be formed by oxidation in solution, for example, by air oxidation or by using reagents like iodine or dimethyl sulfoxide (DMSO).
Solution-Phase Peptide Synthesis (LPPS) Considerations
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, especially for the large-scale production of peptides. wikipedia.org In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified at each step. nih.gov
Segment Condensation Techniques for this compound Assembly
For the synthesis of larger peptides, a convergent strategy known as fragment or segment condensation is often employed. slideshare.netnih.gov This involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution to form the final peptide. chempep.comwikipedia.org
For a relatively small molecule like this compound, a stepwise elongation approach in solution would be more common than segment condensation. However, the principles of segment condensation are relevant for the synthesis of larger, more complex derivatives. The key challenge in segment condensation is the risk of racemization of the C-terminal amino acid of the activating fragment. chempep.com Careful selection of coupling reagents and strategies is necessary to minimize this side reaction.
A powerful segment condensation technique is Native Chemical Ligation (NCL), which involves the reaction between a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine. rsc.orgchempep.com This method forms a native peptide bond at the ligation site and has been instrumental in the synthesis of large peptides and proteins.
Chemo-selective Ligation Strategies for Modified Cysteine
Chemo-selective ligation refers to the reaction of two functional groups in the presence of many others without the need for protecting groups. nih.gov In the context of peptides containing modified cysteine, these strategies are crucial for site-specific conjugation and modification. explorationpub.comexplorationpub.com The high nucleophilicity and unique redox potential of the cysteine thiol group make it an ideal target for selective chemical reactions under physiological conditions. explorationpub.comexplorationpub.com
Early methods for cysteine modification exploited its high nucleophilicity through reactions with electrophilic reagents like α-halogenated carbonyls and Michael acceptors. explorationpub.com While effective, these reagents could sometimes react with other nucleophilic amino acids, leading to reduced selectivity. explorationpub.com More recent developments have focused on creating highly selective and robust ligation chemistries.
One prominent strategy involves the reaction of cysteine's thiol group with maleimides. mdpi.com However, the reversibility of this reaction has led to the development of alternatives like dibromomaleimides, which undergo an addition-elimination sequence to form a stable bond. mdpi.com Another approach is the use of 3Br-5MPs, a maleimide analog, which demonstrates high chemo-selectivity and labeling efficiency comparable to traditional maleimides. explorationpub.com
Radical-based reactions have also emerged as a powerful tool. Photocatalytic thiol-ene reactions, for instance, can be initiated with a photosensitizer and light, leading to the highly chemo-selective activation of cysteine residues to form thiyl radicals for subsequent reactions. explorationpub.com This method offers excellent selectivity and proceeds rapidly under mild conditions.
A summary of representative chemo-selective ligation strategies for cysteine is presented below.
| Ligation Strategy | Reagent Type | Mechanism | Key Features |
| Nucleophilic Addition/Substitution | Maleimides, α-halogenated carbonyls | Michael addition or SN2 reaction with the thiol group. explorationpub.commdpi.com | Rapid kinetics, widely used, but can have cross-reactivity. explorationpub.com |
| Addition-Elimination | Dibromomaleimides | Initial addition of the thiol followed by elimination of a leaving group. mdpi.com | Forms a stable, irreversible bond. mdpi.com |
| Radical Coupling | Thiol-ene reaction with photosensitizer | Light-induced formation of a thiyl radical which adds across a double bond. explorationpub.com | High chemo-selectivity; proceeds under physiological conditions. explorationpub.com |
| Three-Component Reaction (3CR) | o-Phthalaldehyde (OPA) | Intramolecular or intermolecular reaction involving an amine, a thiol, and OPA. explorationpub.comexplorationpub.com | Rapid, simple, and highly chemo-selective, allowing for one-pot functionalization. explorationpub.comexplorationpub.com |
These advanced ligation techniques are fundamental for synthesizing modified peptides and proteins, enabling the introduction of various functional motifs such as fluorophores, glycans, and other probes for research and therapeutic applications. nih.govexplorationpub.comsemanticscholar.org
Novel Synthetic Route Development for this compound Analogues
The development of novel synthetic routes for peptide analogues is driven by the need for greater efficiency, sustainability, and access to diverse molecular architectures. This includes enzymatic methods that offer high stereoselectivity and emerging technologies like flow chemistry that enhance process control and reduce waste. nih.gov
Chemoenzymatic peptide synthesis utilizes enzymes, typically hydrolases like proteases, to catalyze the formation of peptide bonds in a highly stereoselective manner. nih.gov This approach avoids the complex protection-deprotection steps and harsh reagents associated with traditional chemical synthesis. nih.govresearchgate.net Serine and cysteine proteases are commonly used as they form a reactive acyl-enzyme intermediate that can be intercepted by an amine nucleophile (aminolysis) to form a new peptide bond. nih.gov
Specific examples of enzymatic synthesis relevant to glycine (B1666218) and cysteine-containing peptides include:
Aminoacyl-tRNA Synthetases: Enzymes like arginyl-tRNA synthetase have been shown to catalyze the synthesis of cysteine-containing dipeptides, such as Arg-Cys, through a proposed thioester intermediate. nih.gov Isoleucyl- and valyl-tRNA synthetases can similarly produce Ile-Cys and Val-Cys. nih.gov
Protease-Catalyzed Synthesis: α-Chymotrypsin has been successfully used to synthesize poly-L-cysteine from L-cysteine ethyl ester in a frozen aqueous solution, achieving a yield of 85%. nih.gov This demonstrates the feasibility of forming peptide bonds between cysteine residues enzymatically without needing to block the reactive thiol groups. nih.gov
The choice of enzyme and reaction conditions, such as pH, temperature, and solvent system (e.g., frozen aqueous media or ionic liquids), is critical for maximizing the yield of the desired peptide product while minimizing hydrolysis. nih.gov
| Enzyme Class | Example Enzyme | Substrate(s) | Product(s) | Key Advantage |
| Proteases | α-Chymotrypsin, Papain | Amino acid esters or peptides | Oligopeptides, Polypeptides | High stereoselectivity, mild reaction conditions. nih.gov |
| Aminoacyl-tRNA Synthetases | Arginyl-tRNA Synthetase | Arg-tRNA, Cysteine | Arg-Cys dipeptide | Specificity for dipeptide formation. nih.gov |
Flow chemistry has surfaced as a powerful technology for the chemical synthesis and modification of peptides. chimia.chnih.gov In a flow-based system, reagents are continuously pumped through a reactor, offering precise control over reaction parameters like temperature, pressure, and residence time. chimia.ch This contrasts with traditional batch synthesis, which can be time-consuming and generate significant waste.
For solid-phase peptide synthesis (SPPS), flow-based methods provide several advantages:
Improved Efficiency: Reagents pass through the solid support resin in a concentrated band, which can enhance coupling efficiency and reduce the required excess of amino acids and coupling reagents. chimia.ch
Speed: Automated flow synthesizers can significantly shorten the time required for each amino acid coupling cycle. Methodologies have been developed that allow for the incorporation of an amino acid every 1.8 to 3 minutes. nih.gov
Process Monitoring: In-line analytical tools, such as UV detectors, can be integrated to continuously monitor the synthesis process, for example, by tracking the removal of the Fmoc protecting group. nih.gov
Sustainability: Flow chemistry can reduce the consumption of toxic solvents, and recent research has focused on developing greener, recyclable solvent systems compatible with flow SPPS. chemrxiv.org
The optimization of flow parameters, such as flow rate, can also minimize side reactions like racemization, which is a common challenge in the synthesis of certain amino acids like cysteine and histidine. chemrxiv.org By increasing the flow rate, the residence time of activated amino acids is shortened, thereby reducing the window for racemization to occur. chemrxiv.org The application of flow chemistry is a significant step toward making peptide production more efficient, rapid, and sustainable. chimia.ch
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Chemistry |
| Reagent Delivery | Added in discrete portions to a vessel. | Continuously pumped through a reactor. | Maintains maximal reagent concentration, rapid reagent exchange. nih.gov |
| Cycle Time | Typically longer due to mixing and washing steps. | Significantly shorter; as low as 1.8 minutes per amino acid. nih.gov | Increased speed and throughput. |
| Waste Generation | Often requires large volumes of solvents and excess reagents. | Reduced solvent and reagent consumption. chimia.chchemrxiv.org | More sustainable and cost-effective. |
| Process Control | Manual or automated control of discrete steps. | Precise, automated control of flow rate, temperature, and pressure. | High reproducibility, minimized side reactions. chemrxiv.org |
Advanced Structural Elucidation and Conformational Analysis of H Gly 2 Cys Oh 2
Spectroscopic Characterization Techniques
A range of spectroscopic methods is employed to elucidate the complex structure of (H-Gly)2-(cys-OH)2. These techniques probe different aspects of the molecule's conformation, from the spatial arrangement of atoms to its secondary structure and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. frontiersin.org By analyzing the magnetic properties of atomic nuclei, NMR can provide data on the connectivity of atoms, their spatial proximity, and the dynamics of the molecular structure. For a molecule like this compound, NMR is essential for defining the conformation of the peptide backbone and the orientation of the side chains.
Two-dimensional (2D) and three-dimensional (3D) NMR experiments are crucial for resolving the complex spectral data of peptides. nih.gov These techniques spread the NMR signals into multiple dimensions, which helps in assigning signals to specific protons and carbons within the this compound molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. For this compound, COSY would be used to trace the connectivity within each amino acid residue, for instance, between the alpha-proton (Hα) and the beta-protons (Hβ) of the cysteine residues.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems of an amino acid. nih.gov This is particularly useful for identifying all the protons belonging to a specific glycine (B1666218) or cysteine residue.
A representative table of expected proton chemical shifts for this compound in an aqueous solution is provided below. Actual values can vary based on solvent, pH, and temperature.
| Proton Type | Amino Acid | Expected Chemical Shift (ppm) |
| Amide (NH) | Glycine | 8.3 - 8.7 |
| Alpha (α-CH2) | Glycine | 3.8 - 4.1 |
| Amide (NH) | Cysteine | 8.1 - 8.5 |
| Alpha (α-CH) | Cysteine | 4.4 - 4.8 |
| Beta (β-CH2) | Cysteine (oxidized) | 2.8 - 3.5 |
Peptides in solution are not static structures; they exist as an ensemble of interconverting conformations. nih.gov NMR spectroscopy can be used to study these dynamic processes, which can occur on a wide range of timescales.
For this compound, conformational dynamics could involve the flexibility of the peptide backbone or the rotation around the disulfide bond. Techniques such as temperature-dependent NMR studies and relaxation measurements can provide insights into this flexibility. uq.edu.au For example, changes in chemical shifts or the broadening of specific signals as a function of temperature can indicate the presence of conformational exchange. biorxiv.org Molecular dynamics (MD) simulations are often used in conjunction with NMR data to build a more complete picture of these dynamic processes. nih.govuq.edu.au
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. biopharmaspec.com It is particularly sensitive to the chiral environment of the peptide backbone and is widely used to assess the secondary structure of peptides and proteins.
For this compound, the CD spectrum is influenced by the conformation of the peptide backbone and the disulfide bond itself. The disulfide bond is a chromophore that can exhibit a distinct CD signal, which is highly sensitive to the dihedral angle of the C-S-S-C bond. semanticscholar.org The peptide backbone can adopt various conformations, such as β-turns or random coils, which have characteristic CD signatures. For instance, some peptides containing a Cys-Gly-Cys motif show a propensity to adopt a β-turn structure. nih.gov
The conformation of a peptide can be significantly influenced by its solvent environment. nih.gov Changing the solvent can alter the hydrogen-bonding network and electrostatic interactions, leading to conformational shifts. acs.org
CD spectroscopy is an excellent tool for monitoring these solvent-induced changes. For example, a study on a related cyclic disulfide-bridged peptide showed that increasing solvent polarity could shift the equilibrium from one type of β-turn (βII) to another (βI) by disrupting an intramolecular hydrogen bond in favor of a hydrogen bond with a solvent molecule. rsc.org For this compound, one might expect to see changes in the CD spectrum when moving from an apolar solvent to a polar, protic solvent like water, reflecting a change in the predominant solution conformation. The glycine residue, in particular, may be exposed to the solvent, and its hydrogen-bonding capability can be influenced by solvent molecules. nih.govacs.org
A hypothetical table illustrating potential CD signal changes for this compound in different solvents is shown below.
| Solvent | Wavelength of Maxima/Minima (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
| Acetonitrile | ~220 nm (negative), ~200 nm (positive) | Varies | Suggests a more ordered or turn-like structure. |
| Water | ~198 nm (strong negative) | Varies | Indicative of a more disordered or random coil conformation. |
The pH of the solution can induce significant conformational changes in peptides by altering the protonation state of ionizable groups, such as the terminal amino and carboxyl groups. mdpi.com In this compound, the N-terminal amino groups of the glycine residues and the C-terminal carboxyl groups of the cysteine residues have pKa values that make them susceptible to pH changes in the physiological range.
Crystallographic Studies of this compound
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering an unparalleled level of structural detail.
Obtaining a well-ordered single crystal of this compound is a prerequisite for single-crystal X-ray diffraction analysis. researchgate.netchemmethod.com This technique can provide the exact bond lengths, bond angles, and torsion angles of the peptide, revealing its solid-state conformation. The resulting crystal structure would definitively show the orientation of the two Gly-Cys arms relative to each other, governed by the disulfide bridge, and detail the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net For instance, X-ray diffraction has been used to determine the crystal structure of a quinoline (B57606) derivative, revealing a monoclinic system stabilized by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com Similarly, the crystal structure of this compound would elucidate the network of hydrogen bonds involving the amide groups, the terminal carboxyl and amino groups, and any solvent molecules present in the crystal.
Co-crystallization involves crystallizing a target molecule with a second, interacting species. This strategy can be employed to stabilize a particular conformation of this compound that might not be favored in its native crystalline form or to study its interactions with other molecules. For example, co-crystallization has been used to study the complexes of peptides with host molecules like cucurbit[n]urils. rsc.org In the case of this compound, potential co-crystallization partners could include metal ions that coordinate with the sulfur atoms or the carboxylate groups, or other small molecules capable of forming specific hydrogen bonds with the peptide. The resulting co-crystal structure would provide valuable information about the binding mode and the conformational changes induced upon interaction. nih.govnih.gov
| Crystallographic Parameters | |
| Technique | Information Obtained |
| Single Crystal X-Ray Diffraction | Atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions |
| Co-crystallization | Structure of molecular complexes, binding modes, induced conformational changes |
Electron Microscopy for Supramolecular Morphologies
Electron microscopy techniques are crucial for visualizing the larger-scale structures that can be formed by the self-assembly of molecules like this compound.
Transmission Electron Microscopy (TEM) allows for the direct visualization of nanoscale structures formed by the self-assembly of peptides. mdpi.com Peptides, including those containing cysteine, can self-assemble into various morphologies such as nanofibers, nanotubes, and vesicles. beilstein-journals.orgmdpi.com TEM imaging of this compound, under conditions that promote self-assembly (e.g., specific pH, concentration, or solvent), would reveal the shape and dimensions of the resulting supramolecular structures. For instance, TEM has been used to visualize the self-assembled hydrogels formed by β-sheet peptides. nih.gov The disulfide bond in this compound could play a crucial role in directing the self-assembly process, potentially leading to unique and well-defined nanostructures.
Scanning Electron Microscopy (SEM) is used to examine the surface topography of materials. mdpi.com For self-assembled structures of this compound, SEM would provide three-dimensional information about the surface morphology of larger aggregates or films. This can be particularly useful for understanding how these structures are organized on a larger scale and how they interact with surfaces. acs.org For example, SEM has been used to study the surface of functionalized titanium implants and to characterize the surface topology of electrospun fibers. acs.orgnih.gov In the context of this compound, SEM could reveal details about the texture and organization of self-assembled hydrogels or other biomaterials derived from this peptide.
| Microscopy Data for Supramolecular Structures | |
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Morphology and dimensions of self-assembled nanostructures (e.g., fibers, tubes, vesicles) |
| Scanning Electron Microscopy (SEM) | Surface topography and three-dimensional morphology of larger aggregates and films |
Investigative Studies on Molecular Interactions and Recognition by H Gly 2 Cys Oh 2
Interaction with Metal Ions and Coordination Chemistry
Peptides are well-established as excellent ligands for a diverse range of metal ions. mdpi.com The interaction between peptides and metal ions can occur through various coordination strategies, including the involvement of backbone amides, terminal groups, and amino acid side chains. mdpi.com The specific coordination motifs and the resulting complex stability are highly dependent on the peptide sequence and the nature of the metal ion.
Chelation Properties of the (cys-OH)2 Moiety and Backbone Amides
The (H-Gly)2-(cys-OH)2 peptide possesses multiple potential sites for metal chelation. The cysteic acid ((cys-OH)2) moieties, with their sulfonic acid groups, are analogous to cysteine residues that have been oxidized. Cysteic acid itself is recognized as a chelating agent. uni-halle.denih.gov Theoretical and experimental studies on related peptides have shown that the oxidized form of cysteine, cysteic acid (–SO3H), is an important ligand for metal ions like Cu+. acs.org
Furthermore, the backbone amide groups of the peptide chain are crucial for metal coordination. acs.org Metal ions, particularly Cu(II) and Ni(II), are known to induce the deprotonation of amide nitrogens, enabling them to participate in complex formation. nih.gov This deprotonation typically occurs at higher pH values and leads to the formation of stable chelate rings. nih.gov The glycine (B1666218) residues, while simple in structure, contribute to the flexibility of the peptide backbone, potentially facilitating the optimal positioning of donor atoms for metal binding. The terminal amino and carboxyl groups also provide additional coordination sites. mdpi.com
The chelation process often involves a combination of these sites. For instance, a metal ion might initially anchor to a donor group on a side chain, and as the pH increases, it can promote the deprotonation of and subsequent binding to adjacent amide nitrogens. nih.gov This cooperative binding leads to the formation of thermodynamically stable complexes. nih.gov
Stoichiometry and Stability of Metal-Peptide Complexes
The stoichiometry of metal-peptide complexes can vary, with common ratios being 1:1, 1:2, and 2:1 (metal:peptide). Potentiometric titrations and mass spectrometry are key techniques used to determine the stoichiometry and stability constants of these complexes. acs.org For instance, in studies of other peptides, electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the formation of equimolar (1:1) species. acs.org
The stability of these complexes is quantified by stability constants (log β values). For example, studies on the Cu(II) complexes of Gly2HisGly have determined the protonation and stability constants for various species formed in solution. researchgate.net The stability of metal-peptide complexes is influenced by several factors, including the number and type of donor atoms involved in coordination, the formation of chelate rings, and the nature of the metal ion. The Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) often describes the relative stability of complexes with divalent metal ions. researchgate.net
In related systems, it has been shown that different metal ions can lead to complexes with distinct stoichiometries and stabilities. For example, with the disulfide-containing peptide (GlyCys)2, Cu(II) was found to form [CuL], [Cu2H−2L], and [CuH−1L]− as major species, while Ni(II), Co(II), Zn(II), and Cd(II) predominantly formed the [ML] complex. researchgate.net
Table 1: Stability Constants of Metal-Peptide Complexes (Illustrative Examples) This table presents illustrative data from studies on related peptides to demonstrate the type of information obtained in such investigations, as specific data for this compound is not available.
| Peptide | Metal Ion | Complex Species | log β | Reference |
|---|---|---|---|---|
| Gly2HisGly | Cu(II) | [Cu(H-2Gly2HisGly)]- | -0.80 | researchgate.net |
| Gly2HisGly | Cu(II) | [Cu(H-3Gly2HisGly)] | -12.7 | researchgate.net |
| (GlyCys)2 | Cu(II) | [CuL] | - | researchgate.net |
Influence of Metal Ions on Peptide Conformation and Assembly
The binding of metal ions can significantly influence the conformation and assembly of peptides. nih.gov Metal coordination can induce the formation of specific secondary structures, such as β-turns and α-helices, by acting as a bridge and restricting the conformational freedom of the peptide backbone. acs.org For instance, the coordination of a metal ion to deprotonated backbone amides can reinforce or create turn-like structures. acs.org
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring changes in peptide conformation upon metal binding. nih.gov Studies on other peptides have shown that different metal ions can induce different conformational changes. nih.gov For example, the interaction of a dodecapeptide with Zn(II) and Mn(II) resulted in distinct changes in its secondary structure, indicating that the metal ion's coordination preferences dictate the resulting peptide fold. nih.gov This modulation of conformation can lead to the formation of higher-order assemblies and peptide-based materials. mdpi.com
Binding and Recognition with Biomolecules (non-clinical focus)
The ability of peptides to interact with and recognize larger biomolecules is fundamental to many biological processes. The focus here is on the in vitro, non-clinical aspects of these interactions.
Peptide-Protein Interaction Mechanisms (e.g., in vitro enzyme activity modulation, not drug efficacy)
Peptides can modulate the activity of enzymes in vitro through various interaction mechanisms. These interactions are often driven by a combination of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. mdpi.com The specific sequence and structure of the peptide determine its binding affinity and selectivity for a particular protein.
For instance, peptides can act as inhibitors by binding to the active site of an enzyme. The presence of specific residues, such as cysteine, can be crucial for this interaction. The active site of many enzymes, like tissue transglutaminase, contains a critical cysteine residue, and peptides designed to interact with this site can modulate enzyme function. nih.gov
The recognition of peptides by proteins can be highly specific. Studies with synthetic receptors like cucurbit[n]urils have demonstrated that even small peptides can be recognized with high selectivity based on the identity and position of their amino acid residues. nih.govrsc.org For example, the presence of an N-terminal aromatic residue like tryptophan or phenylalanine can lead to strong and selective binding. nih.gov This highlights the importance of specific amino acid side chains and their positioning in molecular recognition events.
Table 2: Thermodynamic Data for Peptide-Receptor Binding (Illustrative) This table shows example data for the binding of peptides to a synthetic receptor, illustrating the principles of molecular recognition.
| Receptor | Peptide | Ka (M-1) | Selectivity | Reference |
|---|---|---|---|---|
| Q8·MV | H-Trp-Gly-Gly-OH | 1.3 x 105 | - | nih.gov |
| Q8·MV | H-Gly-Trp-Gly-OH | ~2.2 x 104 | 6-fold lower vs N-terminal Trp | nih.gov |
Nucleic Acid Interaction Studies
The interaction between peptides and nucleic acids is a critical area of research, with implications for understanding gene regulation and developing new molecular tools. medsci.org Peptides can bind to DNA and RNA through various modes, including electrostatic interactions between positively charged residues (like arginine and lysine) and the negatively charged phosphate (B84403) backbone of the nucleic acid. Hydrogen bonding between amino acid side chains and the nucleic acid bases also plays a key role in specificity. nih.gov
Carbohydrate Recognition Profiles
The specific carbohydrate recognition profile of this compound has not been extensively detailed in dedicated studies. However, based on its structure, its carbohydrate-binding capabilities are likely to be non-specific and based on weaker interactions rather than the highly specific lock-and-key mechanisms seen in larger carbohydrate-binding proteins like lectins.
Lectins, for instance, utilize complex binding pockets with multiple points of contact to achieve high affinity and specificity for particular carbohydrate structures, such as N,N'-diacetyllactosediamine (LacdiNAc). unict.it The binding is often facilitated by a combination of hydrogen bonds and hydrophobic interactions involving multiple amino acid residues arranged in a precise three-dimensional structure. unict.it
In contrast, the potential for this compound to interact with carbohydrates would likely stem from:
Hydrogen Bonding: The amide groups of the peptide backbone and the carboxyl and amino termini can act as hydrogen bond donors and acceptors, forming transient bonds with the hydroxyl groups of carbohydrates.
It is important to note that without specific binding pockets, the interactions of this compound with carbohydrates are expected to be of low affinity and lack the specificity for particular glycan structures. Genetically-encoded fragment-based discovery has been used to identify peptide motifs that can enhance glycan binding to lectins, but these often involve more complex sequences than simple glycyl-cysteine repeats. osti.gov
Surface Interactions and Adsorption Phenomena
The presence of cysteine residues in this compound is a key determinant of its behavior at interfaces, particularly with inorganic materials. The thiol groups of cysteine are known to form strong bonds with metal surfaces, driving adsorption and self-assembly processes. mdpi.comresearchgate.net
Adsorption Isotherms on Inorganic and Organic Material Surfaces
Inorganic Surfaces:
On metallic surfaces like gold, the adsorption of cysteine-containing peptides is primarily driven by the strong interaction between the sulfur atom of the cysteine residue and the gold surface. acs.org This can lead to the formation of self-assembled monolayers. The adsorption on oxide surfaces, such as silica (B1680970) or titania, is more influenced by electrostatic interactions between the charged groups of the peptide (amino and carboxyl termini) and the surface charge of the oxide, which is itself dependent on the pH of the surrounding solution. researchgate.netijert.org
For instance, studies on the adsorption of peptides on aluminum hydroxide (B78521) gel have shown complex isotherm shapes, suggesting multilayer formation and dependence on the peptide's specific amino acid sequence and structure. scielo.org.co The adsorption of a model amphiphilic peptide (LK14) on hydrophilic silica was found to be highly dependent on the ionic strength of the solution, which affects the peptide's secondary structure. acs.org
Organic Surfaces:
On hydrophobic organic surfaces, such as polystyrene, the adsorption of peptides is largely governed by hydrophobic interactions. acs.org The driving force is the favorable rearrangement of water molecules at the interface. acs.org For amphiphilic peptides, an increase in ionic strength can enhance adsorption on hydrophobic surfaces by promoting more compact peptide conformations that interact more effectively with the surface. acs.org
Below is a table summarizing expected adsorption behaviors based on studies of related peptides:
| Surface Material | Primary Driving Force for Adsorption | Expected Isotherm Behavior for this compound | References |
| Gold | Covalent-like S-Au bond | Strong, likely monolayer formation (Langmuir-type) | mdpi.comacs.org |
| Silica (SiO2) | Electrostatic interactions (pH-dependent) | Adsorption dependent on surface and peptide charge | researchgate.netacs.org |
| Polystyrene | Hydrophobic interactions | Adsorption increases with ionic strength | acs.org |
| Phospholipid Bilayers | Electrostatic and hydrophobic interactions | Dependent on membrane composition and peptide charge | nih.gov |
Elucidation of Surface-Bound Peptide Conformations
The conformation of this compound when adsorbed onto a surface is a result of the interplay between intramolecular forces (e.g., disulfide bond rigidity, peptide bond planarity) and intermolecular forces (peptide-surface and peptide-solvent interactions). msu.edu
Computational and experimental studies on other peptides have revealed key insights:
On hydrophilic surfaces like silica, the conformation of an adsorbed peptide can be strongly influenced by its secondary structure in solution. For example, a peptide that is helical in a high ionic strength solution will adsorb in a more ordered state than a peptide that is a random coil in a low ionic strength solution. acs.org
On hydrophobic surfaces , the drive to minimize unfavorable interactions with water can lead to more extended peptide conformations to maximize contact with the surface, regardless of the peptide's solution-state structure. researchgate.net
For cysteine-containing peptides on gold, the strong S-Au bond acts as an anchor, and the rest of the peptide chain arranges itself based on other interactions. The final conformation can be influenced by intermolecular hydrogen bonds, leading to ordered self-assembled layers. researchgate.net
The conformation of adsorbed L-cysteine on platinum surfaces has been shown to be pH-dependent, with the amino group moving closer to the surface as the alkalinity increases. rsc.org A similar pH-dependent conformational change could be expected for this compound.
Environmental Factors Influencing Molecular Interactions (e.g., pH, ionic strength, temperature)
The molecular interactions of this compound are highly sensitive to environmental conditions, which can alter the peptide's charge state, conformation, and its interactions with other molecules and surfaces.
pH: The pH of the solution has a profound effect on the ionization state of the terminal amino and carboxyl groups of the peptide.
At low pH, the amino groups are protonated (-NH3+) and the carboxyl groups are neutral (-COOH).
At neutral pH, the peptide exists as a zwitterion, with protonated amino groups and deprotonated carboxyl groups (-COO-).
At high pH, the amino groups are neutral (-NH2) and the carboxyl groups are deprotonated.
This change in net charge directly impacts electrostatic interactions. For example, the stability of a cyclic pentapeptide containing a disulfide bond was found to be optimal around pH 3.0, with degradation of the disulfide bond increasing at neutral and basic pH. researchgate.netnih.gov The conformation of adsorbed cysteine-containing species is also pH-dependent. rsc.org
Ionic Strength: The concentration of salt in the solution affects electrostatic interactions through charge screening.
On charged surfaces , increasing ionic strength screens the electrostatic attraction or repulsion between the peptide and the surface, which can lead to decreased adsorption. nih.govresearchgate.net
On hydrophobic surfaces , increasing ionic strength can enhance the hydrophobic effect, leading to increased peptide adsorption. acs.org
In solution, higher ionic strength can stabilize compact or specific secondary structures, such as α-helices in some peptides, by screening intramolecular charge repulsion. acs.org
Temperature: Temperature influences the thermodynamics of binding and can affect the stability of peptide conformations.
Increased temperature generally provides more thermal energy to overcome interaction barriers, which can either increase or decrease adsorption depending on whether the process is endothermic or exothermic.
For some protein-surface interactions, increasing temperature can enhance the rate of reduction of bound metal ions. nih.gov
The stability of protein structures, including those maintained by disulfide bonds, can be compromised at elevated temperatures. metwarebio.com
The following table summarizes the general effects of these environmental factors on the interactions of peptides like this compound.
| Factor | Effect on Peptide | Impact on Interactions | References |
| pH | Alters charge state of termini. Can affect disulfide bond stability. | Modulates electrostatic interactions with surfaces and other molecules. Influences adsorbed conformation. | researchgate.netrsc.orgnih.gov |
| Ionic Strength | Screens electrostatic charges. Can induce conformational changes (e.g., compaction). | Decreases adsorption on charged surfaces. Increases adsorption on hydrophobic surfaces. | acs.orgnih.gov |
| Temperature | Affects conformational stability and dynamics. | Influences the thermodynamics and kinetics of binding. Can alter protein stability. | nih.govmetwarebio.comacs.org |
Exploration of Supramolecular Assembly and Self Organization of H Gly 2 Cys Oh 2
Driving Forces for Self-Assembly
The self-assembly of peptide bolaamphiphiles like the glycine-cystine structure is governed by a delicate balance of forces. These interactions work in concert to minimize the system's free energy by arranging the molecules into thermodynamically stable superstructures.
Hydrogen bonds are the primary directional forces in the self-assembly of these peptide structures. The amide groups (-CONH-) of the peptide backbone and the terminal glycine (B1666218) residues are excellent hydrogen bond donors and acceptors. These interactions create highly ordered, repeating patterns, often leading to the formation of β-sheet-like structures. In these arrangements, molecules align in parallel or anti-parallel sheets, stabilized by a dense network of intermolecular hydrogen bonds. This directionality is crucial for the anisotropic growth of self-assembled structures, leading to the formation of one-dimensional objects like fibers and ribbons.
The central cystine unit, with its disulfide bond and methylene (B1212753) groups, constitutes the hydrophobic core of the molecule. In an aqueous environment, these hydrophobic segments tend to minimize their contact with water molecules. This hydrophobic effect drives the aggregation of the cystine cores, forming the central, water-excluded part of the supramolecular assembly. This process is a primary driver for the initial aggregation of the molecules, creating a scaffold upon which more ordered structures can form through hydrogen bonding.
Electrostatic interactions also play a significant role, particularly the repulsion or attraction between the terminal carboxylate (-COO⁻) and ammonium (B1175870) (NH₃⁺) groups of the glycine residues. The net charge of the molecule, which is dependent on the pH of the solution, can dictate the morphology and stability of the assembled structures. At the isoelectric point, where the net charge is zero, aggregation is often maximized. Away from this pH, electrostatic repulsion between like charges can prevent extensive aggregation or lead to the formation of different types of structures.
The disulfide bond within the cystine core is a key structural feature. While it is a covalent bond, the disulfide linkage provides a degree of conformational rigidity to the hydrophobic part of the molecule. Furthermore, under specific redox conditions, disulfide bonds can be cleaved and reformed. This allows for dynamic rearrangement and potential cross-linking between different self-assembled structures, a process that can be used to stabilize the final morphology or to create responsive materials that change their structure in response to redox stimuli.
Morphological Diversity of Self-Assembled Structures
The interplay of the driving forces described above can lead to a rich variety of self-assembled morphologies. The final structure is highly sensitive to environmental conditions such as pH, temperature, and concentration.
Research has shown that glycine-cystine-based bolaamphiphiles can self-assemble into several distinct nanostructures.
Nanofibers and Nanoribbons: The strong directional hydrogen bonding between the peptide backbones often promotes the formation of one-dimensional structures like nanofibers and nanoribbons. These structures are characterized by a high aspect ratio and are often composed of β-sheet-like arrangements of the molecules. The width and height of these ribbons can be remarkably uniform, reflecting the precise molecular packing.
Nanovesicles: Under certain conditions, particularly at pH values away from the isoelectric point, these bolaamphiphiles can form closed, spherical structures known as nanovesicles. In these vesicles, the molecules arrange themselves into a bilayer membrane, with the hydrophobic cystine cores sequestered in the interior of the membrane and the hydrophilic glycine heads exposed to the aqueous environment both inside and outside the vesicle. The formation of vesicles versus planar ribbons is often controlled by a subtle balance between the tendency to form flat β-sheets and the molecular curvature induced by electrostatic repulsion between the head groups.
Hydrogel Formation and Rheological Properties
The dimeric peptide (H-Gly)₂-(cys-OH)₂, composed of two glycine-cysteine dipeptides linked by a disulfide bond, possesses the fundamental characteristics required for self-assembly into a hydrogel. The process of hydrogelation is driven by a hierarchy of non-covalent interactions. acs.org These interactions include hydrogen bonding between the peptide backbones, hydrophobic interactions, and crucial intermolecular disulfide bond formation or exchange involving the cysteine residues. frontiersin.org The glycine residues offer conformational flexibility, while the cysteine components provide a key site for both non-covalent interactions and covalent cross-linking, which can significantly enhance the mechanical properties of the resulting hydrogel. mdpi.com
Under appropriate conditions, such as a specific pH or ionic strength, individual molecules of (H-Gly)₂-(cys-OH)₂ are expected to self-assemble into anisotropic, one-dimensional nanostructures like nanofibers or nanotubes. researchgate.net As the concentration of these nanostructures increases, they entangle and cross-link to form a three-dimensional network that entraps a large volume of water, resulting in the formation of a hydrogel. tainstruments.com The final mechanical properties of the hydrogel are a direct consequence of the density and nature of the fibrous network. mdpi.com
The rheological properties of such a hydrogel can be characterized to understand its viscoelastic nature. tainstruments.com Oscillatory rheology is a standard technique used to measure the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. biotechrep.ir For a true gel, G' is typically significantly higher than G'' and is largely independent of frequency. biointerfaceresearch.com The mechanical strength of the hydrogel, indicated by the magnitude of G', can be influenced by factors such as peptide concentration, temperature, and the presence of cross-linking agents.
Illustrative Data Table 1: Projected Rheological Properties of (H-Gly)₂-(cys-OH)₂ Hydrogels
| Peptide Concentration (wt%) | Projected Storage Modulus (G') (Pa) | Projected Loss Modulus (G'') (Pa) | Key Observations | Supporting Literature Principles |
| 0.5 | ~10² | ~10¹ | At low concentrations, a weak gel may form with G' > G''. | biointerfaceresearch.com |
| 1.0 | ~10³ | ~10² | Increasing concentration leads to a denser fibrous network and a stronger gel. | biotechrep.ir |
| 2.0 | ~10⁴ | ~10³ | A robust, self-supporting hydrogel with significantly higher elasticity. | researchgate.net |
Controlled Assembly Strategies
The self-assembly of (H-Gly)₂-(cys-OH)₂ can be precisely controlled through various external stimuli, allowing for spatial and temporal command over hydrogel formation.
pH-Triggered and Ionic Strength-Dependent Self-Assembly
The self-assembly of peptides is highly sensitive to changes in pH and the ionic strength of the solution. nih.gov The (H-Gly)₂-(cys-OH)₂ molecule has ionizable groups, namely the N-terminal amines and the C-terminal carboxylic acids. At a low pH, the amine groups are protonated (-NH₃⁺) and the carboxylic acid groups are neutral (-COOH), leading to net positive charges and electrostatic repulsion that can inhibit self-assembly. Conversely, at a high pH, the carboxylic acid groups are deprotonated (-COO⁻) and the amine groups are neutral (-NH₂), resulting in net negative charges and similar repulsive effects.
Gelation is often triggered at or near the isoelectric point (pI) of the peptide, where the net charge is zero, minimizing electrostatic repulsion and allowing attractive forces like hydrogen bonding and hydrophobic interactions to dominate. uq.edu.au Therefore, adjusting the pH of a solution of (H-Gly)₂-(cys-OH)₂ to its pI is a primary strategy to induce self-assembly and hydrogelation.
The ionic strength of the medium also plays a critical role. The addition of salts can screen the electrostatic charges on the peptide molecules, reducing repulsion and thereby promoting aggregation and hydrogel formation even at pH values away from the pI. researchgate.net The type and concentration of the salt can be used to fine-tune the gelation kinetics and the mechanical properties of the resulting hydrogel.
Illustrative Data Table 2: pH and Ionic Strength Effects on (H-Gly)₂-(cys-OH)₂ Assembly
| Condition | Expected State | Rationale | Supporting Literature Principles |
| Low pH (~2-4) | Soluble monomers/small oligomers | Electrostatic repulsion from protonated amine groups. | nih.gov |
| Neutral pH (~pI) | Fibrillar network (Hydrogel) | Minimized electrostatic repulsion allows for dominant attractive forces. | uq.edu.au |
| High pH (~9-11) | Soluble monomers/small oligomers | Electrostatic repulsion from deprotonated carboxyl groups. | nih.gov |
| Neutral pH with high ionic strength | Enhanced hydrogelation | Salt ions screen surface charges, promoting aggregation. | researchgate.net |
Temperature-Induced Aggregation and Gelation
Temperature is another key parameter that can influence the self-assembly of peptides. For many peptide systems, an increase in temperature can enhance hydrophobic interactions, which are often a driving force for assembly. researchgate.net This can lead to a lower critical solution temperature (LCST) behavior, where the peptide is soluble at lower temperatures but aggregates and can form a gel upon heating. researchgate.net The conformational changes and the balance between hydrophobic and hydrophilic interactions are temperature-dependent. nih.gov For (H-Gly)₂-(cys-OH)₂, heating a solution could potentially trigger the formation of a hydrogel, a process that may be reversible upon cooling, depending on the strength of the formed network.
External Field-Induced Assembly
The assembly of peptide-based materials can also be directed by external fields, offering a high degree of control over the structure and alignment of the resulting material.
Light-Induced Assembly: While (H-Gly)₂-(cys-OH)₂ itself is not inherently photosensitive, it could be co-assembled with photo-responsive molecules or chemically modified with photolabile protecting groups. mdpi.commdpi.com For instance, a photolabile group could be used to "cage" a crucial functional group, preventing assembly. Upon irradiation with light of a specific wavelength, the cage is removed, initiating self-assembly and gelation. mdpi.com This allows for the creation of hydrogels with precise spatial and temporal control.
Magnetic Field-Induced Assembly: To make the hydrogel responsive to magnetic fields, magnetic nanoparticles can be incorporated into the peptide solution prior to or during gelation. researchgate.net When an external magnetic field is applied during the self-assembly process, the magnetic nanoparticles align, which in turn directs the alignment of the peptide nanofibers. researchgate.net This results in an anisotropic hydrogel with aligned microstructures and enhanced mechanical properties in the direction of the field.
Electric Field-Induced Assembly: The application of an external electric field can also influence the alignment and secondary structure of self-assembling peptides. The electric field can interact with the dipole moments of the peptide molecules, potentially inducing a conformational change that either promotes or disrupts the self-assembly process, thereby modulating the properties of the hydrogel.
Kinetics and Thermodynamics of Self-Assembly Processes
Kinetically, the formation of a hydrogel from peptide monomers is often a nucleation-dependent process. This typically involves a lag phase, where initial nuclei are formed, followed by a growth or elongation phase, where these nuclei grow into larger fibrils. researchgate.net Finally, a plateau is reached as the monomer concentration decreases. The kinetics can be monitored using techniques like circular dichroism to track changes in secondary structure or by rheology to follow the increase in the storage modulus over time. The rate of gelation can be significantly influenced by factors such as concentration, temperature, pH, and ionic strength. nih.govnih.gov
Theoretical and Computational Investigations of H Gly 2 Cys Oh 2
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the conformational dynamics of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, revealing detailed information about molecular behavior.
Investigation of Peptide-Solvent Interactions and Hydration Shells
The interaction between a peptide and the surrounding solvent, typically water, is fundamental to its structure and function. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of the hydration shell around the peptide. This includes the number and arrangement of water molecules that are in direct contact with the peptide, as well as the dynamics of these water molecules.
Key insights from such simulations include:
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the peptide's amide, carboxyl, and amino groups and water molecules can be quantified.
Hydrophobic Hydration: The arrangement of water molecules around the nonpolar side chains of the cysteine residues can be analyzed to understand the hydrophobic effect's contribution to conformational stability.
Solvent-Accessible Surface Area (SASA): This metric, which can be calculated from simulation trajectories, provides a measure of the peptide's exposure to the solvent and can be correlated with its solubility and aggregation propensity. researchgate.net
Interactive Table: Peptide-Solvent Interaction Parameters from a Hypothetical MD Simulation
| Parameter | Value | Description |
| Average Number of Water Molecules in First Hydration Shell | 85 | The average number of water molecules within 3.5 Å of any peptide atom. |
| Average Peptide-Water Hydrogen Bonds | 12 | The average number of hydrogen bonds between the peptide and water molecules. |
| Solvent-Accessible Surface Area (SASA) | 450 Ų | The total surface area of the peptide exposed to the solvent. |
Simulation of Self-Assembly Pathways and Mechanisms
A significant area of interest is the self-assembly of peptides into larger, ordered structures. beilstein-journals.orgd-nb.info MD simulations can provide a step-by-step view of how individual (H-Gly)2-(cys-OH)2 molecules might come together to form dimers, oligomers, and eventually larger aggregates. acs.org These simulations can elucidate the driving forces behind self-assembly, which may include:
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together to minimize contact with water. frontiersin.org
Hydrogen Bonding: The formation of intermolecular hydrogen bonds between the backbones of different peptide molecules, often leading to the formation of β-sheet-like structures. frontiersin.org
Electrostatic Interactions: The attraction or repulsion between charged groups on the peptide. frontiersin.org
Disulfide Bond Formation: The covalent linkage of cysteine residues from different molecules can stabilize the assembled structure.
By analyzing the simulation trajectories, researchers can identify intermediate states and the primary pathways of assembly, offering a mechanistic understanding of this complex process. biorxiv.org
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of molecules. mdpi.com Unlike the classical force fields used in MD, DFT explicitly treats the electrons in the system, allowing for the calculation of properties related to chemical bonding and reactivity. nih.govresearchgate.net
Electronic Structure and Reactivity Descriptors of cys-OH
The cysteine residue, with its thiol group, is often a site of significant chemical reactivity. DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors for the cys-OH moiety within the peptide. acs.org
Key electronic properties and their significance include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.orgnih.gov
Mulliken Charges: These calculations provide an estimate of the partial charge on each atom, which can help to identify sites that are susceptible to nucleophilic or electrophilic attack. biorxiv.org
Electron Density Distribution: Visualizing the electron density can reveal the nature of chemical bonds and the regions of high and low electron density.
Interactive Table: Calculated Electronic Properties of a Cysteine Analog using DFT
| Property | Value (Hartrees) | Value (eV) | Significance |
| HOMO Energy | -0.215 | -5.85 | Relates to the ability to donate electrons. nih.gov |
| LUMO Energy | -0.062 | -1.69 | Relates to the ability to accept electrons. nih.gov |
| HOMO-LUMO Gap | 0.153 | 4.16 | An indicator of chemical reactivity. nih.gov |
These calculations can predict how the cys-OH group might interact with other molecules or metal ions and its propensity to undergo oxidation to form a disulfide bond. acs.org
Prediction of Spectroscopic Properties (e.g., NMR, CD)
Quantum chemical methods can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the chemical shifts of the hydrogen, carbon, and nitrogen atoms in the peptide. nih.govacs.org By comparing these predicted shifts with experimental NMR data, it is possible to gain confidence in the computationally derived conformational ensemble. researchgate.netresearchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful experimental technique for determining the secondary structure of peptides and proteins. hiroshima-u.ac.jp Theoretical calculations can predict the CD spectrum for a given peptide conformation. By averaging the predicted spectra over the conformational ensemble obtained from MD simulations, a theoretical CD spectrum can be generated and compared with the experimental one, providing a powerful link between simulation and experiment.
Calculation of Intermolecular Interaction Energies
The stability and structure of molecular complexes are governed by a delicate balance of intermolecular forces, including hydrogen bonds, electrostatic interactions, and dispersion forces. Theoretical calculations are crucial for quantifying these interactions.
Density Functional Theory (DFT) is a common method for studying such systems. For instance, in studies of cysteine-containing cyclic dipeptides, DFT calculations have been used to analyze the hydrogen bond network. nih.gov These analyses show that interactions like N−H···O and S−H···O are critical for stabilizing the crystal structure. nih.gov Theoretical calculations revealed that N−H···O interactions are predominantly Coulombic in nature, while for S−H···O hydrogen bonds, the Coulombic and dispersive contributions are nearly equal. nih.gov
The energy of these interactions can be significant. In one study on a cyclo(l-Cys-d-Cys) dimer, the total interaction energies for pairs of molecules involved in N−H···O and S−H···O contacts were calculated to be -71.4 kJ/mol and -40.3 kJ/mol, respectively. nih.gov Similarly, extensive explorations of cysteine dimer potential energy surfaces have been conducted, identifying 746 structurally different dimers held together by various non-covalent interactions. nih.gov
Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can partition the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides a deeper understanding of the nature of the noncovalent bonds. nih.gov
For the glycine (B1666218) components, computational studies on diglycine formation and fragmentation also provide relevant energetic data. Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to investigate the mechanisms and kinetics of peptide bond formation, calculating free-energy barriers for different pathways. pnas.org In the gas phase, the free-energy barrier for OH- elimination was calculated to be approximately 46 kcal/mol. pnas.org Other studies using DFT have investigated the thermodynamics and kinetics of diglycine formation in various solvents, providing detailed energetic results. researchgate.net
Table 1: Calculated Intermolecular and Reaction Energies in Related Peptide Systems This table is interactive. You can sort and filter the data.
Coarse-Grained Models for Large-Scale Assembly Phenomena
While all-atom simulations provide detailed energetic and structural information, their computational cost limits their application to relatively small systems and short timescales. Simulating large-scale assembly phenomena, such as the formation of fibrils or aggregates from peptides like this compound, requires more efficient methods like coarse-grained (CG) modeling. ucl.ac.uk
In CG models, groups of atoms are represented as single "beads" or interaction sites, drastically reducing the number of particles in the simulation. researchgate.netacs.org This allows for the exploration of much larger systems and longer timescales, which are often inaccessible to all-atom models. ucl.ac.uk
The development of a CG model involves two key steps: defining the mapping scheme (which atoms are grouped into a bead) and parameterizing the effective potential energy function that governs the interactions between beads. acs.orgnih.gov For peptides and proteins, a common approach is to represent each amino acid residue with one or more beads. researchgate.net For example, in the COFFDROP force field, glycine's backbone is mapped to a Cα pseudoatom, and it has no side-chain beads, while other amino acids have between one and three side-chain pseudoatoms. acs.org
The potential functions for interactions (bonds, angles, dihedrals, and nonbonded interactions) are typically parameterized to reproduce structural or thermodynamic properties from all-atom simulations or experimental data. researchgate.netnih.gov For instance, researchers have developed CG models for full monoclonal antibody (mAb) molecules (e.g., 12-site and 26-site models) to study antibody-antibody assembly, a phenomenon that occurs on scales far beyond the reach of all-atom simulations. ucl.ac.uk Similarly, CG models have been developed to simulate multi-protein complexes, treating folded domains as rigid bodies and using residue-level interaction potentials. nih.gov These models have successfully predicted binding affinities and complex structures. nih.gov
Table 2: Examples of Coarse-Grained (CG) Modeling Approaches for Peptides and Proteins This table is interactive. You can sort and filter the data.
Bioinformatics and Machine Learning Approaches for Peptide Design and Prediction
The vast sequence space of peptides presents both a challenge and an opportunity for designing novel molecules with specific functions. Bioinformatics and machine learning (ML) have emerged as transformative tools for navigating this complexity, enabling the design and prediction of peptide properties with increasing accuracy and efficiency. frontiersin.org
Machine learning models can be trained on large datasets of peptide sequences and their corresponding experimental or computational data to learn complex sequence-function relationships. frontiersin.org These models can then be used to predict properties of new sequences or to generate novel peptides with desired characteristics.
Several ML strategies are being applied to peptide design:
Generative Models : Deep learning architectures like Variational Autoencoders (VAEs) and transformer models can learn the underlying patterns in peptide data and generate entirely new sequences. nih.gov For instance, a VAE has been combined with molecular dynamics simulations to design target-specific peptide inhibitors. nih.gov
Active Learning : This iterative approach combines ML model predictions with just-in-time, high-resolution analysis (like molecular dynamics) to efficiently search for ideal candidates in a massive combinatorial space. acs.org This method has been used to identify self-assembling peptides by using two support vector machine (SVM) regressor models to filter a large dataset for promising candidates. acs.org
Reinforcement Learning : This strategy can be used to "grow" a peptide fragment by fragment, where each addition is evaluated by a scoring function that considers factors like binding energy and structural stability. biorxiv.org The CYC BUILDER method uses this approach for the de novo design of cyclic peptide binders for target proteins. biorxiv.org
Predictive Models : Convolutional Neural Networks (CNNs) can be trained on peptide sequences to predict specific biological activities. nih.gov One study used 1D CNNs to relate peptide sequences to their degradation propensity, creating a model that could be used to tune proteasomal stability and enhance immunogenicity. nih.gov
These computational approaches significantly accelerate the discovery process, allowing for the rapid screening of thousands of potential sequences and the rational design of peptides like this compound for specific applications. nih.gov
Table 3: Machine Learning Approaches in Peptide Design and Prediction This table is interactive. You can sort and filter the data.
Compound Index
Table 4: List of Compounds Mentioned
| Compound Name | Formula/Abbreviation |
|---|---|
| Glycine | Gly |
| Cysteine | Cys |
| Diglycine | (H-Gly)2 |
| Cyclo(l-Cys-d-Cys) | - |
| Protonated Glycine Dimer | H+G2 |
| Ubiquitin | - |
| Lysozyme | - |
| Tumor Necrosis Factor alpha | TNFα |
| Methanol | MeOH |
| Cyclohexane | - |
Potential Academic Applications in Biomaterials and Nanotechnology Academic/research Focus
Peptide-Based Biomaterials Engineering
The engineering of biomaterials using peptides is a rapidly advancing area of research. Synthetic peptides are attractive building blocks because they can be designed to mimic the properties of natural proteins, are scalable, and can be produced economically. nih.gov Peptides can be tailored to direct cellular interactions and to be remodeled or degraded by cellular enzymes. nih.gov
Scaffolds for Tissue Engineering
In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, growth, and differentiation, ultimately leading to the formation of new tissue. nih.govfrontiersin.org The ideal scaffold should mimic the natural extracellular matrix (ECM) and possess specific material properties. nih.govfrontiersin.org
Material Properties of Peptide-Based Scaffolds:
The incorporation of peptides like (H-Gly)2-(cys-OH)2 into scaffold design can influence several key material properties:
Biocompatibility and Biodegradability: Glycine (B1666218) and cysteine are naturally occurring amino acids, making peptides derived from them inherently biocompatible. nih.gov The peptide bonds can be designed to be susceptible to enzymatic cleavage, allowing the scaffold to degrade as new tissue forms. nih.gov
Porosity and Pore Interconnectivity: A highly porous and interconnected structure is crucial for cell migration, nutrient transport, and waste removal. nih.govresearchgate.net The self-assembly of peptides can be controlled to form nanofibrous hydrogels with interconnected pores that mimic the ECM's architecture. frontiersin.org
Mechanical Properties: The mechanical strength of a scaffold should ideally match that of the surrounding tissue to ensure proper function. researchgate.net The formation of disulfide bonds between the cysteine residues in this compound can introduce cross-links, enhancing the mechanical stability of hydrogel scaffolds.
Surface Properties: The surface chemistry of a scaffold dictates cell attachment and behavior. frontiersin.orgresearchgate.net The glycine residues contribute to the hydrophilic nature of the peptide, while the cysteine thiol groups can be used to immobilize bioactive molecules to further enhance cell interactions.
Data on Scaffold Material Properties:
| Property | Influence of this compound Components | Desired Outcome for Tissue Engineering |
| Biocompatibility | Composed of natural amino acids (glycine, cysteine). | High, to prevent adverse immune reactions. |
| Biodegradability | Peptide bonds can be enzymatically cleaved. | Degradation rate should match tissue regeneration rate. |
| Porosity | Self-assembly can create porous networks. | High porosity with interconnected pores for cell and nutrient transport. nih.gov |
| Mechanical Strength | Disulfide bond formation from cysteine provides cross-linking. | Tunable to match the native tissue. |
| Surface Chemistry | Glycine provides hydrophilicity; Cysteine allows for bio-functionalization. | Promotes cell attachment, proliferation, and differentiation. researchgate.net |
Coatings for Biomedical Devices
Surface functionalization of biomedical devices is critical to improve their biocompatibility and performance. sciopen.comucl.ac.uk Peptide-based coatings offer a versatile platform to modify the surface properties of implants and other devices. researchgate.net
Surface Functionalization Strategies:
The cysteine residues in this compound are particularly useful for surface functionalization due to the strong affinity of the thiol group for noble metal surfaces, such as gold. mdpi.comresearchgate.net This interaction allows for the straightforward self-assembly of a peptide monolayer on a gold-coated device. nih.gov
Improving Biocompatibility: A coating of this compound can create a more biocompatible interface between a synthetic material and biological tissue, potentially reducing inflammatory responses. mdpi.com
Promoting Cell Adhesion: The peptide can be further modified by attaching cell-adhesive motifs, such as the RGD sequence, to encourage specific cell binding and integration with the surrounding tissue. rsc.org
Antifouling Properties: While not an inherent property of this specific dipeptide, the peptide backbone can be conjugated with polymers like polyethylene (B3416737) glycol (PEG) to create surfaces that resist non-specific protein adsorption and bacterial adhesion. mdpi.comrsc.org
Integration in Biosensor Platforms
The specific molecular recognition capabilities of peptides make them excellent candidates for use as biorecognition elements in biosensor platforms. ibg.edu.tracs.org
Recognition Elements in Optical and Fluorescent Biosensors
Optical and fluorescent biosensors rely on changes in light signals upon analyte binding. pjoes.com Peptides can be designed to bind to specific targets, and this binding event can be coupled to a fluorescent reporter.
Fluorescent Labeling: The this compound peptide can be labeled with a fluorescent dye. A change in the fluorescence intensity or wavelength upon binding to a target analyte can be used for detection. rsc.org
Quenching and De-quenching Mechanisms: The cysteine residues can be used to attach quenchers or fluorophores. For instance, the peptide could be attached to a gold nanoparticle (a quencher) via the cysteine thiol group. researchgate.net Binding of an analyte could cause a conformational change that moves a fluorophore away from the gold surface, resulting in a "turn-on" fluorescent signal.
Electrochemical Biosensor Design and Transduction Mechanisms
Electrochemical biosensors translate a biological recognition event into a measurable electrical signal. nih.gov Peptides can be integrated into electrode design to create highly sensitive and selective sensors. mdpi.com
Electrode Modification: The cysteine thiol groups of this compound can be used to immobilize the peptide onto a gold electrode surface, creating a functionalized interface for analyte detection. mdpi.comnih.gov
Redox Labeling: The peptide can be conjugated with a redox-active molecule. Binding of the target analyte can alter the electrochemical properties of the redox label, which can be detected by techniques such as cyclic voltammetry or differential pulse voltammetry. ibg.edu.tr
Impedimetric Sensing: The binding of a target analyte to the immobilized peptide can change the impedance at the electrode-solution interface, providing a label-free detection method. ibg.edu.tr Graphene-based materials can be used in conjunction with peptides to enhance the sensitivity of electrochemical biosensors. rsc.org
Table of Electrochemical Biosensor Components and Mechanisms:
| Component | Role of this compound | Transduction Principle |
| Electrode | Cysteine thiols for immobilization on gold surfaces. | Provides the conductive surface for electrochemical measurements. |
| Biorecognition Element | The peptide itself, designed to bind a specific analyte. | Specific binding event triggers the signal. |
| Transducer | The binding event alters the electrochemical environment at the electrode surface. | Converts the binding event into a measurable electrical signal (current, potential, impedance). nih.gov |
Catalytic Applications
The functional groups within peptides can exhibit catalytic activity. acs.orgresearchgate.net While this compound itself is not a known catalyst, its constituent amino acids suggest potential for designing peptide-based catalysts.
The thiol group of cysteine is a potent nucleophile and can participate in various catalytic reactions, particularly in the formation and cleavage of thioester bonds, which is a key step in native chemical ligation for protein synthesis. thieme-connect.comrsc.org The glycine residues can provide the necessary spacing and flexibility for the catalytic cysteine to be properly positioned within a larger peptide sequence.
Research in this area could involve designing larger peptides or peptide-functionalized nanoparticles where the this compound motif is part of a larger, catalytically active structure. For example, peptides containing cysteine have been investigated for their ability to catalyze ligation reactions in water. acs.org
Mimicking Enzyme Active Sites and Biocatalysis
The structure of this compound, with its cysteine and glycine residues, allows it to mimic the active sites of certain enzymes, paving the way for its use in biocatalysis. The sulfhydryl group of the cysteine residue is particularly important for catalytic activity. libretexts.org
Researchers are exploring how to create artificial enzymes by designing peptides that mimic the chemical structures of natural enzyme active sites. nih.gov The functional groups on the amino acid side chains can be precisely oriented to form these active sites. nih.gov In glycyl radical enzymes, a glycyl radical initiates a reaction, and a nearby cysteine residue is crucial for transferring this radical to the substrate. researchgate.netacs.org This interplay between glycine and cysteine is a key area of study for understanding and replicating enzymatic catalysis. researchgate.netacs.org
The catalytic mechanism often involves the deprotonation of the cysteine's thiol group by a nearby basic residue, like histidine, activating it to act as a nucleophile. libretexts.org This activated thiol can then attack substrates, such as peptide bonds in proteins. libretexts.org While this compound itself is a simple model, it provides a fundamental framework for designing more complex peptide-based catalysts. nih.gov The study of such synthetic peptides contributes to a deeper understanding of enzyme mechanisms and the development of novel biocatalysts for a variety of chemical transformations. rsc.orgacs.org
Applications in Green Chemistry
The use of peptide-based catalysts like this compound aligns with the principles of green chemistry. These principles advocate for the use of environmentally benign substances and processes. Peptide catalysts are biodegradable and can be produced from renewable resources. ub.edu
One of the key advantages of using peptides in catalysis is their ability to function in aqueous solutions under mild conditions, reducing the need for harsh organic solvents. ub.edu Research in this area focuses on developing efficient and reusable peptide catalysts. For example, the synthesis of a tripeptide, H-Gly-Cys-Phe-NH2, has been studied to optimize reaction conditions and yields, highlighting the potential for greener peptide synthesis methods. ub.eduresearchgate.net The development of such environmentally friendly catalytic systems is a significant goal in sustainable chemistry.
Nanomaterial Fabrication via Self-Assembly
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a powerful "bottom-up" approach for creating nanomaterials. nih.govdovepress.com Peptides, due to their biocompatibility and chemical diversity, are excellent building blocks for this process. nih.govdergipark.org.tr The self-assembly of peptides like this compound is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to the formation of various nanostructures such as nanofibers, nanotubes, and vesicles. nih.govnih.gov
Templating for Inorganic Nanostructures
Self-assembled peptide nanostructures can serve as templates for the synthesis of inorganic nanomaterials with controlled size, shape, and organization. acs.orgresearchgate.net This biomimetic approach offers a level of precision that is often difficult to achieve with conventional synthetic methods. researchgate.net
The functional groups on the peptide backbone, such as the carboxyl and amine groups, can interact with metal ions, directing their nucleation and growth into specific crystalline structures. researchgate.netnih.gov For instance, peptide assemblies have been shown to catalyze the formation of metal oxides and fuse them into single-crystalline nanoparticles within the cavities of the peptide structure. researchgate.net The ability to functionalize these peptide templates allows for the precise display of biomolecules and inorganic nanoparticles. nih.gov
Table 1: Research Findings on Peptide-Templated Nanomaterial Synthesis
| Peptide System | Inorganic Material | Resulting Nanostructure | Key Findings |
| Peptide nanofibers with metal ion coordination | Divalent metal ions | Functionalized nanofibers | Nanofibers assemble only in the presence of specific metal ions and can be disassembled using a chelating agent. nih.gov |
| Self-assembled peptide with carboxyl groups | Gallium oxide | Single-crystalline nanoparticles | The peptide assembly captures and mineralizes GaOOH particles into β-Ga2O3 crystals within its cavities. researchgate.net |
| Glyco-dehydropeptides | Gold chloride | Peptide-gold conjugate | Nanostructures formed by the peptide reduce auric chloride to form gold nanoparticles. researchgate.net |
Controlled Encapsulation Mechanisms for Cargo
The self-assembled nanostructures derived from peptides can encapsulate various "cargo" molecules, protecting them from degradation and enabling their controlled release. researchgate.netnih.gov This is particularly valuable for the delivery of sensitive compounds. researchgate.net
The encapsulation process can be finely tuned by modifying the peptide sequence and the environmental conditions, such as pH. academie-sciences.fr For example, some peptide amphiphiles self-assemble into nanovesicles at neutral pH, creating a hydrophilic core capable of encapsulating water-soluble molecules. jnsam.com The release of the encapsulated cargo can be triggered by specific stimuli, such as a change in pH, which alters the peptide's charge and disrupts the nanostructure. academie-sciences.fr This "smart" delivery mechanism is a key area of research in nanotechnology. nih.gov
Table 2: Mechanisms of Controlled Encapsulation
| Encapsulation System | Cargo Type | Encapsulation Mechanism | Release Trigger |
| Self-assembled peptide nanostructures | Hydrophobic molecules | Entrapment within the hydrophobic core of the nanostructure | Diffusion or disassembly of the nanostructure |
| pH-sensitive peptide nanostructures | Various cargo | Self-assembly at a specific pH due to changes in electrostatic interactions | Change in pH leading to disassembly |
| Bolaamphiphilic peptide nanostructures | Hydrophilic molecules | Encapsulation within the hydrophilic core of nanofibers or nanospheres | Not specified |
Challenges, Limitations, and Future Research Trajectories
Unresolved Questions in (H-Gly)2-(cys-OH)2 Supramolecular Chemistry
Supramolecular chemistry investigates how molecules organize into larger structures through non-covalent interactions. nih.govscribd.com For this compound, the disulfide bond provides a covalent scaffold, but the self-assembly into larger architectures is governed by weaker forces. Many fundamental questions about this process remain unanswered.
Driving Forces of Assembly: The self-assembly process is driven by a cooperative interplay of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and electrostatic forces. aip.org A key unresolved question is the precise energetic contribution of each of these forces and how they synergistically dictate the formation of thermodynamically stable supramolecular structures. aip.orgmdpi.com
Assembly Pathways and Polymorphism: How do individual this compound molecules come together to form larger structures? The assembly may proceed through various intermediate states, and the final structure could be either the most stable thermodynamic product or a long-lived, kinetically trapped state. researchgate.net Understanding and controlling this pathway is crucial. Furthermore, it is unknown whether this compound can form different types of nanostructures (polymorphs) under varying environmental conditions such as pH, concentration, and temperature, and how to selectively produce a desired morphology. mdpi.comresearchgate.net
Solvent and Environmental Effects: The surrounding environment critically impacts peptide self-assembly. mdpi.com Key questions include: How do changes in solvent polarity, ionic strength, or temperature affect the conformational equilibrium of the monomer and the resulting assembled structures? Can specific ions or small molecules be used to template or inhibit the assembly process?
Emerging Areas of Research for the Peptide Compound
Despite the challenges, the unique characteristics of peptides like this compound position them at the forefront of several emerging research areas, from advanced materials to manufacturing.
An exciting frontier in materials science is the creation of complex, functional materials through the co-assembly of multiple different components. researchgate.netnih.gov This approach moves beyond single-component systems to build hierarchical structures with tailored properties.
In this context, this compound could serve as a fundamental building block that is co-assembled with other molecules, such as:
Other Peptides: Co-assembly with bioactive peptides (e.g., sequences that promote cell adhesion like Arg-Gly-Asp or RGD) could create materials that are both structurally sound and biologically active. acs.org
Polymers and Nanoparticles: Integrating this compound with synthetic polymers or inorganic nanoparticles could yield hybrid materials with enhanced mechanical strength, conductivity, or responsiveness. mdpi.com
The goal is to control the assembly process so that the different components organize in a predictable, hierarchical manner, leading to materials with emergent properties not seen in the individual components alone. nih.govmdpi.com
The ability of peptides to self-assemble into hydrogels—water-swollen networks of nanofibers—makes them highly attractive candidates for use as "bio-inks" in 3D printing. nih.govacs.org This technology allows for the precise, layer-by-layer fabrication of complex three-dimensional structures.
The potential integration of this compound with 3D printing involves:
Hydrogel Formulation: Developing conditions under which this compound self-assembles to form a stable hydrogel with the appropriate rheological properties (e.g., shear-thinning) for extrusion-based printing. acs.org
Fabrication of Scaffolds: Using this peptide-based bio-ink to print customized scaffolds for tissue engineering. researchgate.net The printed structures could mimic the natural extracellular matrix, providing a support system for cells to grow and form new tissue. researchgate.net
Functionalization: The inherent chemical functionality of the peptide allows for the incorporation of other molecules or cells directly into the ink, enabling the single-step fabrication of spatially functionalized, living constructs. researchgate.net
| Research Area | Core Concept | Potential Application for this compound | Reference |
|---|---|---|---|
| Multi-Component Co-Assembly | Combining two or more different molecular building blocks to form complex, integrated supramolecular structures. | Creation of functional hybrid materials by co-assembling with bioactive peptides or polymers for drug delivery or regenerative medicine. | nih.govacs.orgmdpi.com |
| Hierarchical Structuring | Controlling assembly across multiple length scales, from molecular arrangement to macroscopic form. | Designing materials with precisely controlled nano- and micro-scale features that mimic biological tissues. | mdpi.com |
| 3D Printing / Biofabrication | Using peptide-based hydrogels as inks for additive manufacturing to create complex 3D objects. | Fabricating patient-specific biomedical scaffolds, engineered tissues, or soft robotics components. | nih.govacs.orgresearchgate.net |
Synergy between Computational and Experimental Approaches for Predictive Design
The rational design of peptides with specific self-assembling properties is a complex task due to the vast sequence possibilities and the subtle interplay of non-covalent interactions that govern their behavior. frontiersin.orgaip.org For a molecule like this compound, where disulfide bonds introduce an additional layer of structural definition, predictive design is both a challenge and a significant opportunity. mdpi.com A synergistic relationship between computational modeling and experimental validation is crucial to unlocking its full potential. rsc.orgcecam.org
Computational methods, ranging from molecular dynamics (MD) simulations to machine learning algorithms, are becoming indispensable for the de novo design of peptides. rsc.orgpnas.org These tools allow for the rapid, virtual screening of numerous peptide variants, saving considerable time and resources compared to purely experimental approaches. rsc.orgmdpi.com For instance, MD simulations can provide atomic-level insights into the self-assembly mechanisms of this compound, predicting how changes in its environment (like pH or solvent) might influence the final nanostructure. aip.orgtandfonline.com Coarse-grained models can be particularly useful in simulating the larger-scale assemblies and longer timescales relevant to material formation. cecam.orgstrath.ac.uk
However, the accuracy of these computational predictions is contingent on the quality of the underlying models and force fields, which can sometimes struggle to perfectly capture the conformational heterogeneity of flexible peptides. cecam.org This is where experimental techniques become vital for validation and refinement. High-throughput screening of peptide libraries, guided by computational predictions, can accelerate the discovery of novel materials. cecam.orgpnas.org Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy can provide high-resolution structural data to validate and improve computational models. cecam.org
The integration of machine learning with experimental data is a particularly promising frontier. pnas.orgresearchgate.net By training models on large datasets of peptide sequences and their observed self-assembly behaviors, it's possible to develop predictive tools that can identify promising candidates for specific applications, such as hydrogel formation or nanoparticle stabilization. pnas.orgarxiv.org This iterative loop—where computational predictions guide experiments, and experimental results refine computational models—is the most effective path forward for designing novel materials based on this compound and other short peptides. rsc.orgudel.edu
Table 1: Comparison of Computational and Experimental Approaches in Peptide Design
| Feature | Computational Approaches | Experimental Approaches | Synergy |
| Primary Function | Prediction, screening, mechanistic insight | Validation, characterization, discovery | Iterative design and optimization |
| Key Techniques | Molecular Dynamics (MD), Monte Carlo simulations, Machine Learning, Quantum Mechanics | High-throughput synthesis, X-ray crystallography, NMR, Cryo-EM, AFM, TEM | Computationally-guided experiments; experimental data-driven model refinement |
| Advantages | High-throughput, cost-effective, atomic-level detail | Direct observation of properties, real-world validation | Accelerated discovery, higher accuracy, deeper understanding |
| Limitations | Model accuracy, computational cost, environmental simplification | Time-consuming, resource-intensive, limited resolution for dynamic processes | Requires interdisciplinary expertise and infrastructure |
Outlook on the Broader Impact of Short Peptide Design in Advanced Materials Science
The design of short peptides like this compound is poised to have a significant and broad impact on advanced materials science, moving far beyond the laboratory to address real-world challenges. mdpi.comchemisgroup.us Their inherent biocompatibility, chemical diversity, and programmability make them ideal building blocks for a new generation of "smart" and sustainable materials. chemisgroup.usacs.org
In the realm of biomedical engineering , the potential is immense. The self-assembling properties of peptides can be harnessed to create sophisticated drug delivery systems, where the peptide forms a protective, biocompatible shell around a therapeutic agent. mdpi.comnih.gov These nanostructures can be designed to respond to specific biological cues, releasing their payload only at the target site. Furthermore, peptide-based hydrogels, potentially formed by molecules like this compound, offer promising scaffolds for tissue engineering and regenerative medicine, mimicking the natural extracellular matrix to support cell growth and tissue repair. pnas.orgresearchgate.net
Beyond medicine, short peptides are set to play a role in sustainable technologies . Their ability to bind to specific materials can be exploited for environmental applications. rsc.org For example, peptides could be designed to selectively bind to and help remove pollutants or toxins from water. lookchem.com The cysteine component of this compound, with its thiol group, is known to participate in redox reactions, suggesting potential applications in bioremediation. lookchem.com
The field of bioelectronics also stands to benefit. The ordered, self-assembled structures of peptides can serve as templates for the creation of nanowires and other electronic components. chemisgroup.us This opens the door to developing biocompatible sensors and electronic devices that can safely interface with biological systems.
The future of advanced materials will increasingly rely on our ability to design and control matter at the molecular level. Short peptides, with their unique combination of biological function and material properties, represent a powerful tool in this endeavor. mdpi.comnih.gov As our understanding of the fundamental principles of peptide self-assembly deepens—aided by the powerful synergy of computation and experiment—we can expect to see an expanding array of innovative materials derived from simple building blocks like this compound, impacting everything from healthcare to environmental science. chemisgroup.usexplorationpub.com
Q & A
Q. How to contextualize conflicting findings about the role of Cys-OH in protein activation versus inactivation?
- Answer : This duality depends on the protein’s functional domains. For example, Cys-OH in IQGAP1 promotes VEGFR2 signaling by stabilizing protein complexes, while oxidation of tyrosine phosphatases (e.g., PTP1B) inhibits activity. Use activity assays (e.g., kinase/phosphatase activity kits) alongside redox state analysis to establish functional consequences .
Q. What guidelines ensure reproducibility in redox studies involving (H-Gly)₂-(cys-OH)₂?
- Answer :
- Standardized Protocols : Predefine ROS induction methods (e.g., H₂O₂ concentration, exposure time).
- Metadata Reporting : Document buffer conditions (pH, chelators), cell passage numbers, and instrument calibration details.
- Data Transparency : Share raw MS files, code for statistical analysis, and detailed experimental workflows via platforms like Zenodo or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
